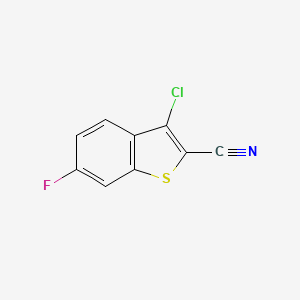
3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The phenethylamino group attached to this core enhances its chemical reactivity and biological activity, making it a valuable molecule in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the benzisothiazole core with phenethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Cyclization: Using a flow reactor for the cyclization of o-aminothiophenol with carbon disulfide.
Automated Substitution: Employing automated systems for the nucleophilic substitution reaction with phenethylamine.
Chemical Reactions Analysis
Types of Reactions
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole core to benzisothiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino group or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazoline derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for infectious diseases and cancer.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylamino)-1H-1,2-benzisothiazole-1,1-dione: Similar structure but with a phenylamino group instead of phenethylamino.
3-(Methylamino)-1H-1,2-benzisothiazole-1,1-dione: Contains a methylamino group, leading to different reactivity and biological activity.
3-(Ethylamino)-1H-1,2-benzisothiazole-1,1-dione: Features an ethylamino group, affecting its chemical properties.
Uniqueness
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of the phenethylamino group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature contributes to its potent biological activity and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,1-dioxo-N-(2-phenylethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19)14-9-5-4-8-13(14)15(17-20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
InChI Key |
KRANAHOPJRWOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


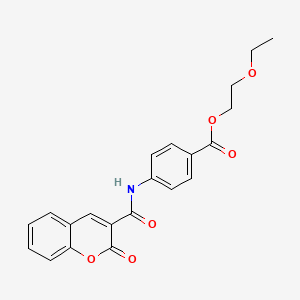

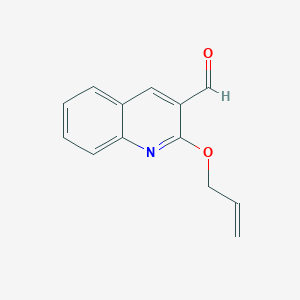
![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)

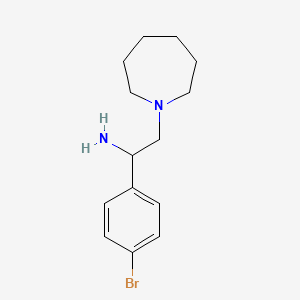
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
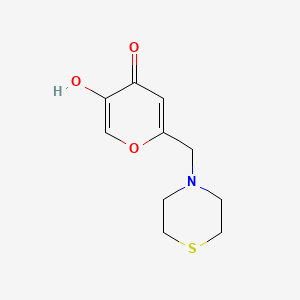

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)

